molecular formula C6H5NO2S B13077715 3-Oxo-3-(1,3-thiazol-2-yl)propanal

3-Oxo-3-(1,3-thiazol-2-yl)propanal

Cat. No.: B13077715
M. Wt: 155.18 g/mol
InChI Key: XEYXYHZZCGQKPJ-UHFFFAOYSA-N
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Description

3-Oxo-3-(1,3-thiazol-2-yl)propanal is a chemical compound characterized by the presence of a thiazole ring and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(1,3-thiazol-2-yl)propanal typically involves the reaction of thiazole derivatives with aldehyde precursors. One common method involves the esterification of thiazole-containing acids followed by subsequent reactions to introduce the aldehyde group . The reaction conditions often include the use of solvents like methanol or 2-propanol and reagents such as hydrazine monohydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include optimized reaction conditions, the use of industrial-grade solvents, and continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(1,3-thiazol-2-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3-(1,3-thiazol-2-yl)propanal is unique due to its specific combination of a thiazole ring and an aldehyde group. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility in synthetic applications and potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

3-oxo-3-(1,3-thiazol-2-yl)propanal

InChI

InChI=1S/C6H5NO2S/c8-3-1-5(9)6-7-2-4-10-6/h2-4H,1H2

InChI Key

XEYXYHZZCGQKPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(=O)CC=O

Origin of Product

United States

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